molecular formula C14H14N4O5S B2382757 N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide CAS No. 391228-70-9

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B2382757
CAS No.: 391228-70-9
M. Wt: 350.35
InChI Key: DGBUJYJDYQBNID-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a synthetic organic compound characterized by the presence of a thiazole ring and a dinitrobenzamide moiety

Preparation Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-tert-butyl-2-aminothiazole with appropriate reagents under controlled conditions.

    Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Coupling reaction: The nitrated benzamide is then coupled with the thiazole derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds to N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide include:

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide: This compound has a cyano group instead of nitro groups and exhibits different chemical reactivity and applications.

    N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide: This compound contains a fluorine atom, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)9-5-4-8(17(20)21)6-10(9)18(22)23/h4-7H,1-3H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUJYJDYQBNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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